molecular formula C6H16OSi B161712 Silane, trimethylpropoxy- CAS No. 1825-63-4

Silane, trimethylpropoxy-

Cat. No. B161712
CAS RN: 1825-63-4
M. Wt: 132.28 g/mol
InChI Key: PHPGKIATZDCVHL-UHFFFAOYSA-N
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Description

“Silane, trimethylpropoxy-” (also known as Trimethyl-n-propoxysilane, Propoxytrimethylsilane, 1-Propanol, O-TMS) is an organosilicon compound used in a variety of applications. It is a colorless, volatile liquid with a characteristic odor. The molecular formula is C6H16OSi .


Synthesis Analysis

While specific synthesis methods for “Silane, trimethylpropoxy-” were not found in the search results, silane compounds are generally synthesized using various methods. For instance, a new silane coupling agent was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular structure of “Silane, trimethylpropoxy-” consists of a silicon atom bonded to three methyl groups and a propoxy group . The molecular weight is 132.2761 .


Chemical Reactions Analysis

Silanes, including “Silane, trimethylpropoxy-”, are often used as an alternative to toxic reducing agents . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .


Physical And Chemical Properties Analysis

“Silane, trimethylpropoxy-” is a colorless, volatile liquid with a characteristic odor. It is used in a wide range of industries, including electronics, aerospace, and automotive. It is also used in medical and pharmaceutical applications.

Scientific Research Applications

1. Microfluidics and Material Bonding

Trimethylpropoxy-modified silanes are used in bonding plastic substrates to polydimethylsiloxane (PDMS) membranes in microfluidic devices. This application is significant in creating actuated membrane microfluidics in plastic devices. Such bonds exhibit strong resistance to degradation in aqueous environments, a crucial factor for the durability and reliability of microfluidic systems (Lee & Ram, 2009).

2. Nanocomposites and Thermal Conductivity

Silane coupling agents, including trimethylpropoxy silanes, are used in fabricating nanocomposites with improved thermal conductivity and dielectric properties. These materials are particularly valuable in microelectronics, where they enhance the thermal management and electrical performance of devices (Gu et al., 2016).

3. Corrosion Protection

Silane mixtures, including trimethylpropoxy variants, are developed for metal surface treatments, providing corrosion protection. These silane-based treatments are alternatives to conventional chromating processes in metal-finishing industries, offering comparable anti-corrosive abilities and being more environmentally friendly (Zhu & Ooij, 2004).

4. Photopatternable Monolayers

Trimethylpropoxy silanes are utilized in the covalent assembly of photopatternable monolayers. These applications are crucial in the development of microstructuring techniques for various materials, including the creation of reactive hydroxyl-terminated surfaces (Zubkov et al., 2005).

5. Lithium-Ion Batteries

Novel silane compounds, including trimethylpropoxy variants, are explored as electrolyte solvents in lithium-ion batteries. Their ability to dissolve various lithium salts and provide good passivation films on electrodes contributes to the development of batteries with longer lifespans and higher efficiency (Amine et al., 2006).

6. Polymer Composites

Trimethylpropoxy silanes are used in modifying the surface of nanoparticles for enhanced mechanical, morphological, and thermal properties in polymer composites. This application significantly improves the performance and durability of materials used in various industrial and consumer products (Lin, Akil, & Ishak, 2011).

Safety And Hazards

“Silane, trimethylpropoxy-” is flammable and causes skin irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding breathing the gas . It is recommended to use and store only outdoors or in a well-ventilated place .

Future Directions

Silane coupling agents, including “Silane, trimethylpropoxy-”, have been widely used due to their simple process and no requirement of special equipment . They are expected to continue to be used in various applications, including interfacial adhesive strength, water treatment, polymer composites, and coatings . Future research directions in this area include synthetic approaches, surface modification, surface thermodynamic properties, techniques, salinization reaction, and recent development in the use of silane modifiers .

properties

IUPAC Name

trimethyl(propoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-5-6-7-8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPGKIATZDCVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062002
Record name Silane, trimethylpropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, trimethylpropoxy-

CAS RN

1825-63-4
Record name Trimethylpropoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylpropoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethylpropoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trimethylpropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylpropoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLPROPOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5W87PC445
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MS Abdel-Aziz, AS Hathout… - Comunicata …, 2019 - comunicatascientiae.com.br
The objectives of this study were to isolate and identify the actinomycetes strains from the soil and marine sediments and to evaluate the antimicrobial, antioxidant and cytotoxic activity …
Number of citations: 14 comunicatascientiae.com.br
DA Kinkead, A Grayfer… - … , Inspection, and Process …, 2001 - spiedigitallibrary.org
Atmospheric pressure deep UV lithography using fast chemically amplified photoresists will be the mainstay of semiconductor production into the foreseeable future. Airborne molecular …
Number of citations: 20 www.spiedigitallibrary.org
TB Ayeleso - 2018 - North-West University (South Africa)
Number of citations: 0

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